Tspba

Description

Properties

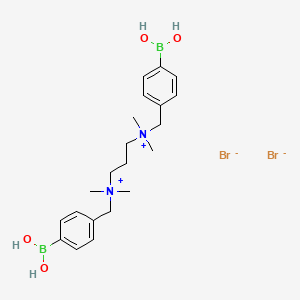

Molecular Formula |

C21H34B2Br2N2O4 |

|---|---|

Molecular Weight |

559.9 g/mol |

IUPAC Name |

(4-boronophenyl)methyl-[3-[(4-boronophenyl)methyl-dimethylazaniumyl]propyl]-dimethylazanium;dibromide |

InChI |

InChI=1S/C21H34B2N2O4.2BrH/c1-24(2,16-18-6-10-20(11-7-18)22(26)27)14-5-15-25(3,4)17-19-8-12-21(13-9-19)23(28)29;;/h6-13,26-29H,5,14-17H2,1-4H3;2*1H/q+2;;/p-2 |

InChI Key |

UGGCAYBYPTXWGJ-UHFFFAOYSA-L |

Canonical SMILES |

B(C1=CC=C(C=C1)C[N+](C)(C)CCC[N+](C)(C)CC2=CC=C(C=C2)B(O)O)(O)O.[Br-].[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Amine-Reactive Crosslinker BS3

Disclaimer: Initial searches for "Tspba crosslinker" did not yield information on a known chemical entity, suggesting a possible typographical error or the use of a proprietary name. This guide will focus on a widely used and well-characterized crosslinker, Bis(sulfosuccinimidyl) suberate (B1241622) (BS3) , as a representative example of an amine-reactive crosslinking agent.

This technical guide provides a comprehensive overview of the core mechanism of action, experimental protocols, and key data related to the homobifunctional, amine-reactive crosslinker, BS3. It is intended for researchers, scientists, and drug development professionals working in proteomics, protein interaction studies, and bioconjugation.

Core Mechanism of Action

BS3 is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker.[1] Its mechanism of action is centered on the reaction of its two identical NHS ester groups with primary amines.[2]

Reaction Chemistry: The core reaction is a nucleophilic acyl substitution. Primary amines (-NH₂), found at the N-terminus of polypeptides and on the side chain of lysine (B10760008) (Lys, K) residues, act as nucleophiles.[3] These amines attack the carbonyl carbon of the NHS ester. This leads to the formation of a stable, covalent amide bond and the release of N-hydroxysulfosuccinimide (sulfo-NHS) as a leaving group.[2][3] The reaction is most efficient in a pH range of 7 to 9.[1][4] The presence of sulfonate groups on the NHS leaving group renders BS3 water-soluble, allowing for reactions to be performed in physiological buffers without organic solvents.[5][6]

Because BS3 has two reactive groups, it can form a covalent bridge between two protein molecules that are in close proximity, or it can link two different sites within the same protein. The resulting amide bonds are highly stable and resistant to hydrolysis under physiological conditions.[2]

Quantitative Data Summary

The key physicochemical and reactive properties of BS3 are summarized in the table below.

| Property | Value | References |

| Alternative Names | Sulfo-DSS, Disulfosuccinimidyl suberate | [7] |

| Molecular Formula | C₁₆H₁₈N₂Na₂O₁₄S₂ | [7][8] |

| Molecular Weight | 572.43 g/mol | [7][8] |

| Spacer Arm Length | 11.4 Å (8 atoms) | [7] |

| Reactive Groups | N-hydroxysulfosuccinimide (sulfo-NHS) esters | [5] |

| Target Functional Group | Primary amines (-NH₂) | [2][3] |

| Solubility | Water-soluble (up to ~100 mM) | [1][9] |

| Membrane Permeability | Impermeable | [4][5] |

| Cleavability | Non-cleavable | [5][10] |

| Optimal Reaction pH | 7.0 - 9.0 | [1][8] |

Experimental Protocols

Below are detailed methodologies for common applications of BS3 in protein crosslinking.

This protocol is designed to covalently trap interacting proteins in a solution for subsequent analysis by techniques like SDS-PAGE or mass spectrometry.[6][11]

Materials:

-

BS3 Crosslinker

-

Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-8.0. Note: Avoid buffers containing primary amines like Tris or glycine.[12][13]

-

Quenching Buffer: 1M Tris-HCl, pH 7.5 or 1M glycine.[1]

-

Protein sample in a compatible buffer.

Procedure:

-

Sample Preparation: Prepare the protein sample at the desired concentration in the reaction buffer.[11]

-

BS3 Preparation: Immediately before use, allow the BS3 vial to equilibrate to room temperature to prevent condensation.[7] Dissolve the BS3 powder in the reaction buffer to create a fresh stock solution (e.g., 50 mM).[7][13]

-

Crosslinking Reaction: Add the BS3 solution to the protein sample to achieve a final concentration typically between 0.25 and 5 mM.[1] The optimal molar excess of crosslinker to protein can range from 20-fold to 50-fold, depending on the protein concentration.[1]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, or for up to 2 hours on ice.[1]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[1] This will react with and neutralize any excess BS3. Incubate for 15 minutes at room temperature.[1]

-

Downstream Analysis: The crosslinked sample is now ready for analysis (e.g., SDS-PAGE, Western blot, mass spectrometry) or for purification to remove the quencher and reaction byproducts.[11]

This protocol is used to covalently attach an antibody to Protein A or G-coated beads, preventing the antibody from co-eluting with the target antigen during immunoprecipitation (IP).[14]

Materials:

-

Antibody-coupled Protein A/G beads

-

BS3 Crosslinker

-

Conjugation Buffer: 20 mM Sodium Phosphate, 0.15 M NaCl, pH 7-9.[14]

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5.[14]

Procedure:

-

Bead Preparation: Wash the antibody-coupled beads twice with 200 µL of Conjugation Buffer.[14]

-

BS3 Preparation: Prepare a fresh 5 mM solution of BS3 in Conjugation Buffer immediately before use.[14]

-

Crosslinking Reaction: Resuspend the washed beads in 250 µL of the 5 mM BS3 solution.[14]

-

Incubation: Incubate for 30 minutes at room temperature with gentle rotation.[14]

-

Quenching: Add 12.5 µL of Quenching Buffer to the bead suspension and incubate for an additional 15 minutes at room temperature with rotation.[14]

-

Final Washes: Wash the crosslinked beads three times with an appropriate IP buffer (e.g., PBST).[14] The beads are now ready for the immunoprecipitation experiment.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a protein-protein interaction study using BS3.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 3. thermofisher.com [thermofisher.com]

- 4. covachem.com [covachem.com]

- 5. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. You are being redirected... [bio-world.com]

- 9. cyanagen.com [cyanagen.com]

- 10. BS3 Crosslinker | protein crosslinker | CAS# 82436-77-9 | InvivoChem [invivochem.com]

- 11. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 14. Immunoprecipitation Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]

Tspba: A Technical Guide to a ROS-Responsive Crosslinker in Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of biomedical research, the development of "smart" biomaterials that can respond to specific physiological cues is of paramount importance for targeted therapies. One such innovation is the use of N1-(4-boronobenzyl)-N3-(4-boronophenyl)-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium dibromide, commonly known as Tspba. This molecule serves as a reactive oxygen species (ROS)-responsive crosslinker, primarily utilized in the fabrication of intelligent hydrogels for controlled drug delivery and tissue engineering applications. This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols, and its role in modulating cellular signaling pathways.

This compound's chemical structure features two phenylboronic acid moieties. These groups can form dynamic covalent bonds with diol-containing polymers, such as polyvinyl alcohol (PVA), to create a hydrogel network. The key characteristic of this compound lies in the susceptibility of its phenylboronic ester linkages to cleavage by elevated levels of ROS, which are often present in pathological microenvironments like inflamed tissues or tumors. This targeted degradation allows for the on-demand release of encapsulated therapeutic agents.

Core Mechanism of Action

The functionality of this compound-crosslinked hydrogels is centered around the reactivity of the boronic acid groups with ROS, particularly hydrogen peroxide (H₂O₂). In a normal physiological environment, the phenylboronic ester bonds are stable, keeping the hydrogel intact and retaining the encapsulated cargo. However, in the presence of high ROS concentrations, the boronic acid is oxidized, leading to the cleavage of the ester bond. This results in the degradation of the hydrogel matrix and the subsequent release of the therapeutic payload at the site of pathology.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound-based hydrogels, providing a comparative overview of their physical and drug release properties.

Table 1: Rheological Properties of this compound-PVA Hydrogels

| Hydrogel Composition (PVA:this compound) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |

| 6% PVA : 9% this compound | ~1500 | ~100 |

| 9% PVA : 9% this compound | ~2500 | ~150 |

| 6% PVA : 6% this compound | ~1000 | ~80 |

| 9% PVA : 6% this compound | ~1800 | ~120 |

Table 2: Swelling Ratio of this compound-PVA Hydrogels

| Hydrogel Composition (PVA:this compound) | Swelling Ratio (%) |

| 6% PVA : 9% this compound | ~450 |

| 9% PVA : 9% this compound | ~400 |

| 6% PVA : 6% this compound | ~500 |

| 9% PVA : 6% this compound | ~420 |

Table 3: In Vitro Drug Release from this compound-PVA Hydrogels

| Drug | Condition | Cumulative Release at 24h (%) | Cumulative Release at 48h (%) |

| Gemcitabine | PBS | ~20 | ~30 |

| Gemcitabine | PBS + 1 mM H₂O₂ | ~60 | ~85 |

| DMXAA | PBS | ~18 | ~28 |

| DMXAA | PBS + 1 mM H₂O₂ | ~55 | ~80 |

Experimental Protocols

Protocol 1: Synthesis of this compound Crosslinker

Materials:

-

N,N,N',N'-tetramethylpropane-1,3-diamine

-

4-(Bromomethyl)phenylboronic acid

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

In a round bottom flask, dissolve N,N,N',N'-tetramethylpropane-1,3-diamine (1 equivalent) in anhydrous acetonitrile.

-

Add 4-(bromomethyl)phenylboronic acid (2.2 equivalents) to the solution.

-

Equip the flask with a reflux condenser and heat the reaction mixture to 80°C with continuous stirring.

-

Maintain the reaction at 80°C for 24 hours. A white precipitate should form.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with a generous amount of diethyl ether to remove any unreacted starting materials.

-

Dry the purified white solid under vacuum to obtain the this compound crosslinker.

-

Confirm the structure and purity of the product using ¹H NMR and mass spectrometry.

Protocol 2: Preparation of this compound-PVA Hydrogel

Materials:

-

This compound crosslinker

-

Polyvinyl alcohol (PVA, Mw 100,000)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Vortex mixer

-

Dual-syringe mixing system (for in-situ formation)

Procedure:

-

Prepare a 10% (w/v) solution of PVA in PBS. Heat the mixture to 90°C with stirring until the PVA is completely dissolved. Allow the solution to cool to room temperature.

-

Prepare a 10% (w/v) solution of this compound in PBS.

-

To form the hydrogel, mix the PVA and this compound solutions in a 1:1 volume ratio.

-

For in-situ hydrogel formation, load the PVA solution into one syringe and the this compound solution into another syringe of a dual-syringe mixing system.

-

Inject the solutions simultaneously into the desired location. The hydrogel will form rapidly upon mixing.

Protocol 3: In Vitro ROS-Responsive Drug Release Assay

Materials:

-

Drug-loaded this compound-PVA hydrogel

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Hydrogen peroxide (H₂O₂)

-

Incubator shaker

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Prepare drug-loaded this compound-PVA hydrogels by adding the desired concentration of the drug to the PVA solution before mixing with the this compound solution.

-

Place a known amount of the drug-loaded hydrogel into a vial containing a defined volume of PBS (e.g., 10 mL). This will serve as the control group.

-

Prepare a second set of vials with the same amount of hydrogel and PBS, but also add H₂O₂ to a final concentration of 1 mM to simulate an ROS-rich environment.

-

Incubate all vials at 37°C in an incubator shaker.

-

At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), collect an aliquot of the release medium from each vial.

-

Replenish the collected volume with fresh medium (PBS or PBS with H₂O₂) to maintain a constant volume.

-

Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the cumulative drug release at each time point and plot the release profiles for both control and ROS-treated groups.

Signaling Pathways and Logical Relationships

The therapeutic effects of this compound-based hydrogels are often mediated by the controlled release of bioactive molecules that influence specific cellular signaling pathways. Key applications in wound healing and bone regeneration involve the modulation of pathways such as Transforming Growth Factor-beta (TGF-β), Bone Morphogenetic Protein (BMP), and Wnt signaling.

This compound in Wound Healing

In the context of wound healing, this compound hydrogels can be loaded with growth factors or anti-inflammatory agents. The release of these agents in the ROS-rich environment of a wound can modulate the inflammatory response and promote tissue regeneration.

Tspba ROS-Responsive Crosslinker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Tspba (N1,N3-Bis(4-boronobenzyl)-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium bromide) crosslinker, a key component in the development of advanced ROS-responsive biomaterials. This document details its mechanism of action, provides quantitative data on its performance in drug delivery systems, and outlines experimental protocols for its synthesis and application.

Introduction

Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. In healthy physiological conditions, ROS are maintained at low levels and play a role in cellular signaling. However, in many pathological states, such as inflammation, cancer, and ischemia, the concentration of ROS is significantly elevated, creating a state of oxidative stress. This localized overexpression of ROS provides a unique trigger for targeted drug delivery systems.

The this compound crosslinker is a boronic acid-based molecule designed to form dynamic covalent bonds with diol-containing polymers, such as polyvinyl alcohol (PVA). These crosslinks are stable under normal physiological conditions but are cleaved in the presence of elevated ROS levels. This ROS-responsiveness allows for the on-demand release of encapsulated therapeutic agents specifically at the site of disease, minimizing off-target effects and improving therapeutic efficacy.

Chemical Structure and Properties

-

Chemical Name: N1,N3-Bis(4-boronobenzyl)-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium bromide

-

Synonyms: this compound, this compound, ROS-responsive crosslinker this compound

-

Molecular Formula: C₂₁H₃₄B₂Br₂N₂O₄

-

Molecular Weight: 559.9 g/mol

Mechanism of ROS-Responsive Cleavage

The core of the this compound crosslinker's functionality lies in the phenylboronic ester bonds it forms with diol-containing polymers like PVA. The boron atom in the phenylboronic acid moiety is electrophilic and susceptible to nucleophilic attack by ROS, particularly hydrogen peroxide (H₂O₂), which is a prevalent ROS in many disease microenvironments.

The proposed mechanism involves the oxidation of the carbon-boron bond by H₂O₂. This leads to the formation of an unstable boronate ester intermediate, which then rapidly hydrolyzes. This hydrolysis cleaves the crosslink, leading to the degradation of the hydrogel matrix and the subsequent release of the encapsulated payload.

Quantitative Data

The performance of this compound-crosslinked hydrogels has been evaluated in several studies. The following tables summarize key quantitative data regarding drug release and the physical properties of these hydrogels.

Table 1: In Vitro Drug Release from PVA-Tspba Hydrogels

| Therapeutic Agent | ROS Stimulus (H₂O₂) | Time (hours) | Cumulative Release (%) | Reference |

| Gemcitabine | 0 M | 24 | ~20 | [1] |

| 1 x 10⁻³ M | 24 | ~60 | [1] | |

| DMXAA (STING agonist) | 0 M | 24 | ~15 | [1] |

| 1 x 10⁻³ M | 24 | ~50 | [1] | |

| Minocycline Hydrochloride | 0 µM | 12 | ~30 | [2] |

| 100 µM | 12 | ~60 | [2] | |

| 1000 µM | 12 | ~80 | [2] |

Table 2: Physical Properties of PVA-Tspba Hydrogels

| Property | Condition | Value | Reference |

| Swelling Ratio | 15% PVA in SBF at 37°C | ~4.15 (maximum) | [3] |

| 25% PVA in SBF at 37°C | ~3.49 (at 3 days) | [3] | |

| Degradation | PVA-Tspba hydrogel in PBS | ~20% weight loss after 7 days | [4] |

| PVA-Tspba hydrogel in 1 mM H₂O₂ | ~60% weight loss after 7 days | [5] | |

| Compressive Modulus | 10% PVA hydrogel | ~0.03-0.10 MPa | [6] |

Experimental Protocols

Synthesis of this compound Crosslinker

References

- 1. A Boronic Acid Conjugate of Angiogenin that Shows ROS-Responsive Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyvinyl Alcohol (PVA)-Based Hydrogels: Recent Progress in Fabrication, Properties, and Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e-century.us [e-century.us]

- 4. researchgate.net [researchgate.net]

- 5. Time-dependent mechanical behavior of partially oxidized polyvinyl alcohol hydrogels for tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of a reactive oxygen species responsive heterobifunctional thioketal linker - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Tspba

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of Tspba, a reactive oxygen species (ROS)-responsive crosslinking agent. It is intended for researchers, scientists, and drug development professionals interested in advanced drug delivery systems and smart biomaterials. This compound, chemically known as N1,N3-Bis(4-boronobenzyl)-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium dibromide, is a key component in the formation of intelligent hydrogels that can release therapeutic payloads in response to specific pathological microenvironments characterized by high levels of ROS.

Synthesis of this compound

The synthesis of this compound is achieved through a double quaternization reaction. This process involves the reaction of a tertiary diamine, N,N,N',N'-tetramethylpropane-1,3-diamine (TMPA), with two equivalents of a halogenated phenylboronic acid derivative, typically 4-(bromomethyl)phenylboronic acid (BPA).[1] The quaternization of the nitrogen atoms in TMPA by the benzyl (B1604629) bromide groups of BPA results in the formation of the dicationic diammonium structure of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on methodologies reported for the synthesis of ROS-responsive crosslinkers for hydrogel formation.[1]

Materials:

-

4-(Bromomethyl)phenylboronic acid (BPA)

-

N,N,N',N'-tetramethylpropane-1,3-diamine (TMPA)

-

N,N-dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (B95107) (THF)

Procedure:

-

In a round-bottom flask, dissolve 4-(bromomethyl)phenylboronic acid (4.7 mmol) and N,N,N',N'-tetramethylpropane-1,3-diamine (1.5 mmol) in 40 mL of anhydrous N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at 60°C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

After 24 hours, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into 100 mL of tetrahydrofuran (THF) to precipitate the product.

-

Collect the precipitate by centrifugation.

-

Wash the collected precipitate with THF (3 x 20 mL) to remove any unreacted starting materials and impurities.

-

Dry the final product, this compound, in a vacuum oven overnight.

-

The structure of the synthesized this compound should be validated by ¹H-NMR spectroscopy.[1]

Characterization of this compound

The successful synthesis of this compound is confirmed through various analytical techniques. These methods are essential for verifying the chemical structure and purity of the compound.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₂₁H₃₄B₂Br₂N₂O₄ | PubChem |

| Molecular Weight | 559.9 g/mol | PubChem |

| CAS Number | 2222566-33-6 | BLDpharm |

Spectroscopic Data

-

¹H-NMR Spectroscopy: The structure of this compound is primarily confirmed by ¹H-NMR. The spectrum should show characteristic peaks corresponding to the protons of the tetramethylpropane backbone, the benzyl groups, and the phenyl rings. While a detailed interpretation requires the actual spectrum, the integration of these peaks should correspond to the number of protons in the this compound molecule.

Experimental Workflow and Applications

This compound is primarily used as a crosslinker to form ROS-responsive hydrogels, often with polyvinyl alcohol (PVA).[1][2][3][4] These hydrogels serve as intelligent drug delivery systems.

Protocol: Formation of this compound-PVA Hydrogel

-

Prepare a solution of PVA in an appropriate solvent (e.g., deionized water or PBS). The concentration of PVA can be varied to achieve desired hydrogel properties.

-

Prepare a solution of the this compound crosslinker.

-

The hydrogel is formed by mixing the PVA solution with the this compound solution. The crosslinking occurs through the formation of phenylboronic ester bonds between the boronic acid groups of this compound and the hydroxyl groups of PVA.[2][4]

-

Therapeutic agents, such as small molecule drugs or biologics, can be encapsulated within the hydrogel by including them in the PVA or this compound solution before mixing.

Visualization of Experimental Workflow

Caption: Workflow for the synthesis of this compound and its use in the formation of a drug-loaded hydrogel.

Signaling Pathway: ROS-Responsive Drug Delivery and Inhibition of Ferroptosis

A key application of this compound-based hydrogels is in the targeted delivery of therapeutics to environments with high oxidative stress, a hallmark of conditions like inflammation and cancer. The phenylboronic ester bonds that form the hydrogel network are susceptible to cleavage by ROS, such as hydrogen peroxide (H₂O₂). This cleavage leads to the degradation of the hydrogel and the controlled release of the encapsulated drug.

A notable example is the use of a this compound-PVA hydrogel to deliver modified RNA (modRNA) encoding for SLC7A11, a cystine/glutamate antiporter, to inhibit ferroptosis. Ferroptosis is a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. SLC7A11 promotes the uptake of cystine, which is a precursor for the synthesis of glutathione (B108866) (GSH). GSH is a crucial antioxidant that, in conjunction with the enzyme glutathione peroxidase 4 (GPX4), neutralizes lipid ROS and prevents ferroptosis.

In pathological conditions with high ROS, the this compound hydrogel degrades, releasing the SLC7A11 modRNA. This leads to increased SLC7A11 expression in target cells, enhanced GSH synthesis, and subsequent inhibition of ferroptosis.

Visualization of the Signaling Pathway

References

- 1. Frontiers | Adhesive, injectable, and ROS-responsive hybrid polyvinyl alcohol (PVA) hydrogel co-delivers metformin and fibroblast growth factor 21 (FGF21) for enhanced diabetic wound repair [frontiersin.org]

- 2. Adhesive, injectable, and ROS-responsive hybrid polyvinyl alcohol (PVA) hydrogel co-delivers metformin and fibroblast growth factor 21 (FGF21) for enhanced diabetic wound repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adhesive, injectable, and ROS-responsive hybrid polyvinyl alcohol (PVA) hydrogel co-delivers metformin and fibroblast growth factor 21 (FGF21) for enhanced diabetic wound repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tspba: A ROS-Responsive Crosslinker

This technical guide provides a comprehensive overview of Tspba (N1,N3-Bis(4-boronobenzyl)-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium bromide), a reactive oxygen species (ROS)-responsive crosslinking agent. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and applications of this compound, particularly in the context of stimuli-responsive biomaterials.

Core Concepts

This compound is a bifunctional molecule featuring two boronic acid moieties. This structure allows it to act as a crosslinker for polymers containing diol groups, such as polyvinyl alcohol (PVA), through the formation of boronate esters. A key feature of this compound is the susceptibility of its boronic acid groups to cleavage by reactive oxygen species, particularly hydrogen peroxide. This ROS-responsive degradation makes this compound a valuable component in the design of "smart" biomaterials for applications such as targeted drug delivery and tissue engineering, where degradation and payload release are desired in specific pathological microenvironments characterized by high levels of oxidative stress.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₄B₂Br₂N₂O₄ | PubChem |

| Molecular Weight | 559.9 g/mol | PubChem |

| IUPAC Name | (4-boronophenyl)methyl-[3-[(4-boronophenyl)methyl-dimethylazaniumyl]propyl]-dimethylazanium dibromide | PubChem |

| CAS Number | 2222566-33-6 | BLDpharm |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a double quaternization reaction. This involves the reaction of a tertiary diamine with two equivalents of a benzyl (B1604629) halide derivative.

Materials:

-

N,N,N',N'-tetramethylpropane-1,3-diamine

-

4-(Bromomethyl)phenylboronic acid

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N,N,N',N'-tetramethylpropane-1,3-diamine (1 equivalent) in anhydrous acetonitrile.

-

To this solution, add 4-(bromomethyl)phenylboronic acid (2.2 equivalents) portion-wise with stirring.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H-NMR spectroscopy.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, being a salt, may precipitate out of the solution. If not, add anhydrous diethyl ether to induce precipitation.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the purified this compound product under vacuum.

-

Characterize the final product using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.

Preparation of this compound-PVA Hydrogel

This protocol describes the formation of a ROS-responsive hydrogel by crosslinking polyvinyl alcohol (PVA) with this compound.

Materials:

-

Polyvinyl alcohol (PVA, Mw ~72 kDa, >98% hydrolyzed)

-

This compound

-

Deionized water

Procedure for in vitro applications:

-

Prepare a 5% (w/v) PVA solution by dissolving 5 g of PVA in 100 mL of deionized water. Heat the mixture to 90°C with stirring until the PVA is completely dissolved and the solution is clear. Allow the solution to cool to room temperature.

-

Prepare a 5% (w/v) this compound solution in deionized water.

-

To form the hydrogel, mix equal volumes of the 5% PVA solution and the 5% this compound solution (e.g., 2 mL of each).[1]

-

The hydrogel will form almost instantly upon mixing.[1]

Procedure for in vivo (in situ) applications:

-

Prepare the 5% (w/v) PVA and 5% (w/v) this compound solutions as described above.

-

Load the PVA and this compound solutions into separate syringes of a dual-syringe delivery system.

-

For in situ gel formation, co-inject the solutions directly into the target site. The hydrogel will form upon mixing at the injection site.[1]

Signaling Pathways and Mechanisms

The primary "signaling" role of this compound is as a sensor and transducer of reactive oxygen species levels. It does not initiate a traditional cellular signaling cascade but rather responds to the chemical signal of ROS, leading to a physical change in the hydrogel matrix.

ROS-Responsive Degradation of this compound-Crosslinked Hydrogels

The boronic acid moieties in this compound are susceptible to oxidation by ROS, particularly hydrogen peroxide (H₂O₂), which is often present at elevated levels in pathological microenvironments such as tumors and sites of inflammation. The oxidative cleavage of the carbon-boron bond results in the formation of a phenol (B47542) and boric acid. This reaction breaks the crosslinks between the PVA chains, leading to the degradation of the hydrogel and the release of any encapsulated therapeutic agents.

Caption: ROS-mediated degradation of a this compound-PVA hydrogel.

Experimental Workflow for Characterizing this compound-PVA Hydrogels

A typical workflow for the characterization of newly synthesized this compound-PVA hydrogels involves several key experiments to determine their physical and chemical properties.

Caption: Experimental workflow for hydrogel characterization.

References

An In-Depth Technical Guide to the Discovery and History of Tspba Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of advanced drug delivery and regenerative medicine is continually searching for materials that can intelligently respond to physiological cues. One such promising molecule is N1-(4-boronobenzyl)-N3-(4-boronophenyl)-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium dibromide, commonly referred to as Tspba. This technical guide provides a comprehensive overview of the this compound compound, from its synthesis to its applications, with a focus on the quantitative data and experimental protocols relevant to research and development.

This compound is a reactive oxygen species (ROS)-responsive crosslinker. Its primary application lies in the formation of "smart" hydrogels that can degrade and release therapeutic payloads in environments with elevated ROS levels, which are characteristic of many disease states, including inflammation, cancer, and diabetic wounds.[1] This targeted release mechanism minimizes off-target effects and enhances therapeutic efficacy.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the this compound compound is provided in the table below. This data is essential for its proper handling, characterization, and application in experimental settings.

| Property | Value |

| IUPAC Name | (4-boronophenyl)methyl-[3-[(4-boronophenyl)methyl-dimethylazaniumyl]propyl]-dimethylazanium;dibromide |

| Molecular Formula | C21H34B2Br2N2O4 |

| Molecular Weight | 559.9 g/mol |

| CAS Number | 2222566-33-6 |

Synthesis of this compound Compound

The synthesis of this compound is achieved through a double quaternization reaction. This involves the reaction of a tertiary diamine, N,N,N',N'-tetramethylpropane-1,3-diamine (TMPA), with two equivalents of a substituted benzyl (B1604629) halide, 4-(bromomethyl)phenylboronic acid (BPA).

Experimental Protocol: Synthesis of this compound

Materials:

-

4-(bromomethyl)phenylboronic acid (BPA)

-

N,N,N',N'-tetramethylpropane-1,3-diamine (TMPA)

-

N,N-dimethylformamide (DMF)

-

Tetrahydrofuran (B95107) (THF)

Procedure:

-

Dissolve 4.7 mmol of 4-(bromomethyl)phenylboronic acid (BPA) and 1.5 mmol of N,N,N',N'-tetramethylpropane-1,3-diamine (TMPA) in 40 mL of N,N-dimethylformamide (DMF).[1]

-

Stir the reaction mixture at 60°C for 24 hours.[1]

-

After 24 hours, precipitate the product by pouring the reaction mixture into 100 mL of tetrahydrofuran (THF).[1]

-

Collect the precipitate by centrifugation.

-

Wash the collected precipitate with THF (3 x 20 mL).[1]

-

Dry the final product in a vacuum oven overnight to obtain the purified this compound compound.[1]

-

Validate the structure of the synthesized this compound using 1H-NMR.[1]

References

Technical Guide on Tspba: Identity, Application, and Inferred Safety Considerations

Disclaimer: The following guide has been compiled from publicly available research and chemical data. Notably, a formal Safety Data Sheet (SDS) or Material Safety Data Sheet (MSDS) for the ROS-responsive crosslinker Tspba could not be located. The safety and handling guidelines presented herein are inferred from the general properties of related chemical compounds and are intended for informational purposes only. Researchers and scientists must conduct their own thorough risk assessments before handling this substance and should consult with their institution's environmental health and safety department.

Introduction

The acronym "this compound" has been identified in chemical literature and supplier catalogues referring to distinct substances. For professionals in drug development and biomedical research, "this compound" most commonly denotes a sophisticated, ROS-responsive crosslinking agent.[1] Its full chemical name is (4-boronophenyl)methyl-[3-[(4-boronophenyl)methyl-dimethylazaniumyl]propyl]-dimethylazanium dibromide .[2] This compound is instrumental in the formation of "smart" hydrogels that can respond to specific biological cues, particularly reactive oxygen species (ROS).[1]

A second, less common substance also referred to as "TSBPA" is 4,4'-(Diphenylsilanediyl)bis(N,N-diphenylaniline) , a tetraarylsilane compound utilized in the field of organic electronics as a hole transport material.[3][4] Given the target audience of this guide, all subsequent information will pertain to the ROS-responsive crosslinker.

Core Properties and Specifications

While a comprehensive, officially sanctioned datasheet is not available, data aggregated from chemical databases provides insight into the physicochemical properties of this compound.[2]

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₄B₂Br₂N₂O₄ | PubChem[2] |

| Molecular Weight | 559.9 g/mol | PubChem[2] |

| IUPAC Name | (4-boronophenyl)methyl-[3-[(4-boronophenyl)methyl-dimethylazaniumyl]propyl]-dimethylazanium dibromide | PubChem[2] |

| Depositor-Supplied Synonyms | This compound, ROS-responsive crosslinker this compound, 2222566-33-6, GLXC-26766 | PubChem[2] |

Inferred Safety and Handling Guidelines

The following precautions are based on the safety profiles of similar chemical structures, such as boronic acid derivatives and organic bromide salts. These compounds are often classified as irritants.

| Precaution Category | Recommended Guidelines |

| Personal Protective Equipment (PPE) | Eye Protection: Wear chemical safety goggles. Hand Protection: Wear compatible chemical-resistant gloves. Skin and Body Protection: Wear a laboratory coat. |

| Handling | Use in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling. |

| Storage | Store in a tightly sealed container in a cool, dry place. Keep away from strong oxidizing agents. |

| First Aid (In case of exposure) | Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. Skin: Flush skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention. Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek medical attention. |

| Disposal | Dispose of contents and container in accordance with local, regional, national, and international regulations. |

Experimental Protocol: Preparation of a this compound-based Hydrogel

This compound is frequently used to form hydrogels by crosslinking with polymers like polyvinyl alcohol (PVA). These hydrogels are notable for their responsiveness to ROS. The following is a generalized protocol based on published research.

Materials:

-

This compound (ROS-responsive crosslinker)

-

Polyvinyl alcohol (PVA)

-

Deionized water or appropriate buffer solution (e.g., PBS)

-

Dual-syringe mixing system

Methodology:

-

Preparation of Stock Solutions:

-

Prepare an aqueous solution of PVA at the desired concentration. This may require heating to fully dissolve the polymer.

-

Prepare an aqueous solution of this compound at the desired concentration.

-

-

Hydrogel Formation:

-

For in vitro experiments, predetermined amounts of the PVA and this compound solutions are mixed. The crosslinking process begins immediately, leading to gelation.

-

For in vivo applications, the PVA and this compound aqueous solutions are loaded into separate barrels of a dual-syringe system.[2] Simultaneous injection of the two solutions at the target site allows for in situ gel formation.[2]

-

-

Characterization:

-

The resulting hydrogel can be characterized by various methods, including Scanning Electron Microscopy (SEM) to analyze its porous structure and rheometry to measure its storage (G') and loss (G'') moduli.

-

Visualizations

Caption: Chemical structure of this compound crosslinker.

Caption: Workflow for in situ hydrogel formation.

References

A Comprehensive Technical Review of Tspba Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-(4-boronobenzyl)-N3-(4-boronophenyl)-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium dibromide (Tspba) has emerged as a critical component in the advancement of "smart" hydrogel systems for biomedical research. Its utility is primarily centered on its function as a dynamic, phenylboronic ester bond-forming crosslinker. This characteristic enables the development of hydrogels that are responsive to reactive oxygen species (ROS), a key factor in various pathological microenvironments. These this compound-crosslinked hydrogels are also frequently designed to be degradable by matrix metalloproteinases (MMPs), further enhancing their suitability for targeted therapeutic interventions. The primary applications of this compound-based hydrogels are in drug delivery and tissue engineering, with a significant focus on diabetic wound healing, myocardial infarction treatment, and osteoarthritis therapy.[1][2][3][4][5]

Core Applications and Therapeutic Strategies

This compound's unique properties are leveraged in several key therapeutic areas:

-

Diabetic Wound Healing: this compound-crosslinked hydrogels have demonstrated significant potential in managing diabetic wounds. These hydrogels can be loaded with therapeutic agents such as metformin (B114582) and fibroblast growth factor 21 (FGF21) to promote wound regeneration. The ROS-scavenging ability of the hydrogel, combined with the controlled release of drugs, helps to regulate the local glucose environment, reduce inflammation, and combat bacterial infections.[3][6]

-

Myocardial Infarction (MI) Therapy: In the context of MI, this compound-based hydrogels serve as a promising vehicle for localized drug delivery. These hydrogels can encapsulate therapeutic molecules, such as nanobodies (VHH), and release them in response to the high levels of ROS present in the injured myocardial tissue. This targeted delivery enhances the therapeutic efficacy while minimizing systemic side effects.[4]

-

Osteoarthritis (OA) Treatment: this compound-based hydrogels are being explored for the treatment of OA due to their ability to respond to the inflammatory microenvironment of the affected joint. By incorporating drugs like kartogenin (B1673300) (KGN) and dexamethasone (B1670325) (Dex), these hydrogels can facilitate the controlled release of therapeutics to promote cartilage regeneration and reduce inflammation.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound-based hydrogels.

Table 1: Composition of this compound-Based Hydrogels

| Application Area | Polymer Matrix | This compound Concentration | Polymer Concentration | Therapeutic Agent(s) | Reference |

| Diabetic Wound Healing | PVA | 10 wt% | 30 wt% | Metformin, FGF21 | [3] |

| Myocardial Infarction | PVA | 3 wt% | 9 wt% | VHH (nanobody) | [4] |

| Diabetic Wound Dressing | PVA/GM | 3 w/v% | 9 w/v% | Sodium fusidate, Metformin | [6] |

| General Hydrogel Formation | PVA | 5 wt% | - | - | [7] |

Table 2: Mechanical and Rheological Properties of PVA-Tspba Hydrogels

| Property | Condition/Frequency/Strain | Value/Observation | Reference |

| Storage Modulus (G') | 0.1–100 Hz | Significantly lower than loss modulus (G") for PVA alone | [3] |

| Loss Modulus (G") | 0.1–100 Hz | Higher than storage modulus (G') for PVA alone | [3] |

| Sol-Gel Transition | - | Rapid transition with the addition of this compound | [3] |

Table 3: Drug Release Characteristics from this compound-Based Hydrogels

| Therapeutic Agent | Release Stimulus | Time for Significant Release | Observations | Reference |

| Metformin | PBS | 0.5 - 6 hours | Sustained release profile | [3] |

| FGF21 | PBS | - | Controlled release | [3] |

| VHH (nanobody) | H₂O₂ | - | ROS-triggered release | [4] |

| Rapamycin | H₂O₂ (1 x 10⁻³ M) | 4 days | Complete release with H₂O₂, <20% without | [8] |

Experimental Protocols

Synthesis of ROS-Responsive this compound Crosslinker

The synthesis of this compound is typically achieved through a quaternization reaction. A common protocol is as follows:

-

Dissolve 4-(bromomethyl) phenylboronic acid (4-BPBA) and N, N, N′, N′-Tetramethyl-1,3-propanediamine (TMPDA) in N, N-dimethylformamide (DMF).

-

Stir the mixture at an elevated temperature (e.g., 60°C) for approximately 24 hours.

-

Precipitate the product by adding the reaction mixture to tetrahydrofuran (B95107) (THF).

-

Collect the precipitate by centrifugation and wash it with THF.

-

Dry the final product under a vacuum. The structure can be validated using ¹H-NMR.[3][6][9]

Preparation of PVA-Tspba Hydrogels

A standard method for preparing PVA-Tspba hydrogels for drug delivery is as follows:

-

Prepare a solution of Polyvinyl alcohol (PVA) in deionized water by stirring at an elevated temperature (e.g., 90°C) until the solution is clear.[7]

-

Prepare a solution of this compound in deionized water.

-

For drug-loaded hydrogels, mix the therapeutic agent(s) with the this compound solution.

-

Add the this compound solution (with or without the drug) to the PVA solution. A rapid sol-gel transition should occur, forming the hydrogel.

-

The resulting hydrogel can be stored at 4°C until further use.[3][4]

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound-based hydrogels are often mediated through the modulation of specific signaling pathways.

MAPK Signaling Pathway in Myocardial Infarction

In the context of myocardial infarction, this compound-hydrogel-mediated delivery of VHH nanobodies has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. The controlled release of therapeutics can influence the balance of pro-inflammatory and anti-inflammatory signals, contributing to tissue repair.[4][10]

Caption: MAPK Signaling Pathway Modulation by this compound-VHH Hydrogel.

PI3K-Akt Signaling Pathway in Osteoarthritis

The Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway is another critical pathway implicated in the therapeutic effects of this compound-based treatments, particularly in osteoarthritis. This pathway plays a key role in cell survival, proliferation, and metabolism. By delivering therapeutic agents that modulate this pathway, this compound hydrogels can help to reduce chondrocyte apoptosis and inflammation.[11]

Caption: PI3K-Akt Signaling Pathway and this compound-based Drug Delivery.

Experimental Workflow for In Vivo Studies

The evaluation of this compound-based hydrogels often involves in vivo studies using animal models. A typical workflow is as follows:

Caption: General In Vivo Experimental Workflow for this compound Hydrogels.

Conclusion

This compound has proven to be a versatile and valuable tool in the development of advanced drug delivery systems and tissue engineering scaffolds. Its inherent responsiveness to ROS makes it particularly well-suited for targeting disease microenvironments characterized by oxidative stress. The ability to formulate this compound into injectable, biodegradable, and biocompatible hydrogels further enhances its clinical potential. Future research will likely focus on expanding the range of therapeutic agents that can be delivered using this compound-based systems and exploring their application in a wider array of diseases.

References

- 1. This compound Crosslinker [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Adhesive, injectable, and ROS-responsive hybrid polyvinyl alcohol (PVA) hydrogel co-delivers metformin and fibroblast growth factor 21 (FGF21) for enhanced diabetic wound repair [frontiersin.org]

- 4. Injection of ROS-Responsive Hydrogel Loaded with IL-1β-targeted nanobody for ameliorating myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Responsive Hydrogel-Based Drug Delivery Platform for Osteoarthritis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A multifunctional injectable, self-healing, and adhesive hydrogel-based wound dressing stimulated diabetic wound healing with combined reactive oxygen species scavenging, hyperglycemia reducing, and bacteria-killing abilities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formation of PVA-TSPBA hydrogels [bio-protocol.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Tspba Hydrogel Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels have emerged as highly promising materials in the biomedical field, particularly for drug delivery and tissue engineering, owing to their high water content, biocompatibility, and tunable physical properties.[1][2][3] Among these, hydrogels based on 4-(1,2,2-triphenylvinyl)phenylboronic acid (Tspba) have garnered significant attention. This compound hydrogels are typically formed through the dynamic covalent crosslinking between the phenylboronic acid group of this compound and the diol groups of polymers like polyvinyl alcohol (PVA).[4][5] This reversible bonding imparts unique characteristics to the hydrogel, including injectability, self-healing properties, and responsiveness to specific stimuli such as reactive oxygen species (ROS), making them "smart" biomaterials for targeted and controlled drug release.[5][6]

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and application of this compound-PVA hydrogels in drug delivery.

Formulation Protocols

The preparation of this compound-PVA hydrogels involves the simple mixing of aqueous solutions of this compound and PVA, leading to rapid gelation at room temperature.[7] The properties of the resulting hydrogel can be tuned by varying the concentrations of the constituent polymers.[5]

Materials

-

4-(1,2,2-triphenylvinyl)phenylboronic acid (this compound)

-

Polyvinyl alcohol (PVA)

-

Deionized water

-

Phosphate-buffered saline (PBS)

-

Vortex mixer

-

Syringes

Preparation of Precursor Solutions

-

PVA Solution:

-

Weigh the desired amount of PVA powder.

-

Dissolve the PVA in deionized water to achieve the target concentration (e.g., 1% to 30% w/v).[5]

-

Heating and stirring may be required to facilitate complete dissolution. Allow the solution to cool to room temperature before use.

-

-

This compound Solution:

-

Weigh the desired amount of this compound powder.

-

Dissolve the this compound in deionized water to achieve the target concentration (e.g., 10% w/v).[5]

-

Vortex the solution until the this compound is fully dissolved.

-

Hydrogel Formation: In Vitro

-

In a suitable container, pipette the desired volume of the PVA solution.

-

Add an equal volume of the this compound solution to the PVA solution.

-

Vortex the mixture for a few seconds to ensure homogeneity.

-

Allow the mixture to stand at room temperature. Gelation should occur within minutes.[7]

-

The resulting hydrogel can be used for various in vitro experiments.[8]

Hydrogel Formation: In Situ (for in vivo applications)

-

Load the PVA aqueous solution into one syringe.

-

Load the this compound aqueous solution into a second syringe.

-

Connect the two syringes to a dual-syringe dispenser.

-

The two solutions can be co-injected directly at the target site (e.g., a tumor) to form the hydrogel in situ.[8]

Formulation Parameters

| Component | Concentration Range | Observations | Reference |

| PVA | 1% - 30% (w/v) | Higher PVA concentrations lead to a more robust sol-gel transition. | [5] |

| This compound | 10% (w/v) | Used as a crosslinker with varying concentrations of PVA. | [5] |

Experimental Workflow for this compound-PVA Hydrogel Preparation and Characterization

Caption: Workflow for this compound-PVA hydrogel preparation and characterization.

Characterization Protocols

Thorough characterization is essential to understand the physicochemical properties of the formulated this compound hydrogels.

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology and internal porous structure of the hydrogel.

-

Lyophilize (freeze-dry) the hydrogel sample to remove all water content.

-

Mount the dried hydrogel onto an SEM stub using conductive carbon tape.

-

Sputter-coat the sample with a thin layer of gold or palladium to enhance conductivity.

-

Image the sample using a scanning electron microscope at various magnifications.[4][5]

Rheological Analysis

Rheology studies are performed to determine the viscoelastic properties of the hydrogel, such as the storage modulus (G') and loss modulus (G'').[9]

-

Place a sample of the hydrogel onto the plate of a rheometer.

-

Perform a frequency sweep test at a constant strain to measure G' and G'' as a function of angular frequency.[4]

-

A time sweep experiment at constant strain and frequency can be used to monitor the gelation process.[9]

Swelling Studies

Swelling studies determine the water uptake capacity of the hydrogel.

-

Weigh the lyophilized hydrogel sample (Wd).

-

Immerse the sample in a buffered solution (e.g., PBS) at a specific pH and temperature.

-

At predetermined time intervals, remove the hydrogel, blot away excess surface water, and weigh the swollen hydrogel (Ws).

-

Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.

Characterization Data

| Parameter | Value | Method | Reference |

| Storage Modulus (G') | Varies with formulation | Rheology | [4] |

| Loss Modulus (G'') | Varies with formulation | Rheology | [4] |

| Pore Structure | Porous | SEM | [4][5] |

Drug Loading and Release

The porous nature of this compound hydrogels allows for the efficient loading of therapeutic agents.[1] The stimuli-responsive nature of the boronate ester bonds can be exploited for controlled drug release.

Protocol for Drug Loading

-

For Small Molecules (e.g., Gemcitabine - GEM):

-

Prepare the PVA and this compound solutions as described previously.

-

Dissolve the predetermined amount of the drug in the PVA aqueous solution.[8]

-

Proceed with the hydrogel formation by adding the this compound solution.

-

-

For Biologics (e.g., Antibodies - aPDL1):

-

Similar to small molecules, add the predetermined amount of the biologic to the PVA aqueous solution before crosslinking with this compound.[8]

-

Stimuli-Responsive Drug Release

The boronate ester linkage between this compound and PVA is susceptible to cleavage by species that can competitively bind to the boronic acid, such as diols (e.g., glucose) or in the presence of reactive oxygen species (ROS).[5][6][10] This property is particularly useful for developing "smart" drug delivery systems. For instance, in a tumor microenvironment characterized by high levels of ROS, the this compound hydrogel can degrade and release its encapsulated drug.[5]

Stimuli-Responsive Drug Release Mechanism

Caption: ROS-responsive drug release from a this compound-PVA hydrogel.

Applications in Drug Delivery

This compound-PVA hydrogels have shown significant potential in various drug delivery applications.

Cancer Therapy

The in situ forming capability of this compound hydrogels makes them excellent candidates for localized chemotherapy.[8] By co-injecting drug-loaded PVA and this compound solutions at the tumor site, a drug depot is formed, allowing for sustained release of the therapeutic agent and minimizing systemic toxicity.

Wound Healing

These hydrogels can be utilized for the co-delivery of therapeutic agents to promote wound healing.[5] For example, they have been used to deliver metformin (B114582) and fibroblast growth factor 21 (FGF21) to diabetic wounds, where the ROS-responsive release mechanism is beneficial in the high-ROS environment of chronic wounds.[5]

Drug Delivery Data

| Drug | Application | Loading Method | Release Mechanism | Reference |

| Gemcitabine (GEM) | Cancer Therapy | Encapsulation during formulation | Diffusion and degradation | [8] |

| aPDL1 Antibody | Cancer Immunotherapy | Encapsulation during formulation | Diffusion and degradation | [8] |

| Metformin & FGF21 | Diabetic Wound Healing | Encapsulation during formulation | ROS-responsive | [5] |

Conclusion

This compound-PVA hydrogels represent a versatile and promising platform for advanced drug delivery applications. Their ease of formulation, injectability, and inherent stimuli-responsiveness offer significant advantages for creating targeted and controlled release systems. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to explore and harness the potential of this compound hydrogels in their work.

References

- 1. mdpi.com [mdpi.com]

- 2. Hydrogels and Their Applications in Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of Chitosan-based Injectable Hydrogels and Its Application in 3D Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formation of PVA-TSPBA hydrogels [bio-protocol.org]

- 9. youtube.com [youtube.com]

- 10. Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tspba-Based Hydrogels in 3D Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture systems are increasingly recognized for their ability to mimic the complex in vivo microenvironment of tissues more accurately than traditional two-dimensional (2D) monolayer cultures.[1] This enhanced physiological relevance provides more predictive data for drug discovery, cancer biology, and regenerative medicine.[1] Tspba, or N1-(4-boronobenzyl)-N3-(4-boronophenyl)-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium dibromide, is a dynamic phenylboronic ester bond-forming crosslinker.[2] It is instrumental in the development of "smart" hydrogels that can respond to specific stimuli, such as reactive oxygen species (ROS).[2] This responsiveness makes this compound-crosslinked hydrogels a promising platform for creating 3D cell culture models that can simulate and respond to the oxidative stress characteristic of many disease microenvironments, including cancer.

These application notes provide a comprehensive overview of the potential use of this compound-based hydrogels for 3D cell culture, including detailed protocols for hydrogel preparation, cell encapsulation, and analysis.

Mechanism of Action: this compound in ROS-Responsive Hydrogels

This compound acts as a crosslinker by forming dynamic covalent bonds between its boronic acid functional groups and diol-containing polymers, such as polyvinyl alcohol (PVA). This interaction results in the formation of a hydrogel, a water-swollen polymer network that provides a scaffold for cells to grow in three dimensions.[3]

The key feature of this compound-crosslinked hydrogels is their responsiveness to reactive oxygen species (ROS). The boronate ester bonds are susceptible to cleavage in the presence of ROS, such as hydrogen peroxide (H₂O₂). This cleavage leads to the degradation of the hydrogel network, which can be harnessed for controlled drug release or to study cellular responses to changes in the extracellular matrix (ECM).

Data Presentation: Expected Quantitative Outcomes

The following tables summarize the type of quantitative data that can be generated when using this compound-based hydrogels for 3D cell culture. The values presented are hypothetical and will vary depending on the cell type, polymer backbone, and experimental conditions.

Table 1: Cell Viability in this compound-PVA Hydrogels

| Cell Line | Time Point | This compound Concentration (mM) | Polymer Concentration (%) | Viability (%) |

| MCF-7 | 24 hours | 5 | 5 | 95 ± 3 |

| MCF-7 | 72 hours | 5 | 5 | 92 ± 4 |

| HepG2 | 24 hours | 5 | 5 | 93 ± 5 |

| HepG2 | 72 hours | 5 | 5 | 89 ± 6 |

| NIH-3T3 | 24 hours | 10 | 10 | 88 ± 5 |

| NIH-3T3 | 72 hours | 10 | 10 | 82 ± 7 |

Table 2: Hydrogel Degradation in Response to ROS

| Hydrogel Composition | H₂O₂ Concentration (mM) | Incubation Time (hours) | Degradation (%) |

| 5% PVA, 5mM this compound | 0 | 24 | < 5 |

| 5% PVA, 5mM this compound | 1 | 24 | 25 ± 4 |

| 5% PVA, 5mM this compound | 5 | 24 | 68 ± 7 |

| 10% PVA, 10mM this compound | 1 | 24 | 15 ± 3 |

| 10% PVA, 10mM this compound | 5 | 24 | 52 ± 6 |

Table 3: Drug Release from this compound-PVA Hydrogels

| Drug | H₂O₂ Concentration (mM) | Time Point (hours) | Cumulative Release (%) |

| Doxorubicin | 0 | 12 | 15 ± 2 |

| Doxorubicin | 0 | 48 | 30 ± 4 |

| Doxorubicin | 2 | 12 | 45 ± 5 |

| Doxorubicin | 2 | 48 | 85 ± 8 |

Experimental Protocols

Protocol 1: Preparation of this compound-Crosslinked PVA Hydrogel

This protocol describes the preparation of a this compound-crosslinked polyvinyl alcohol (PVA) hydrogel.

Materials:

-

Polyvinyl alcohol (PVA)

-

This compound crosslinker

-

Phosphate-buffered saline (PBS), sterile

-

Sterile, conical tubes (15 mL and 50 mL)

-

Sterile spatula

-

Magnetic stirrer and stir bar

-

Autoclave

Procedure:

-

Prepare PVA Solution:

-

Weigh the desired amount of PVA powder and add it to a sterile container with a magnetic stir bar.

-

Add the required volume of sterile PBS to achieve the desired final concentration (e.g., 5% or 10% w/v).

-

Heat the solution on a magnetic stirrer hot plate to 90-100°C while stirring until the PVA is completely dissolved.

-

Autoclave the PVA solution to ensure sterility and allow it to cool to room temperature.

-

-

Prepare this compound Solution:

-

Weigh the required amount of this compound powder in a sterile conical tube.

-

Add sterile PBS to achieve the desired final concentration (e.g., 5 mM or 10 mM).

-

Vortex or gently shake the tube until the this compound is fully dissolved.

-

-

Form the Hydrogel:

-

In a sterile environment (e.g., a laminar flow hood), mix the PVA solution and this compound solution at the desired ratio. For example, a 1:1 volume ratio.

-

Gently pipette the mixture up and down to ensure homogeneity.

-

The mixture will begin to crosslink and form a hydrogel. The gelation time will depend on the concentrations of PVA and this compound.

-

Protocol 2: Encapsulation of Cells in this compound-PVA Hydrogel

This protocol details the encapsulation of live cells within the this compound-PVA hydrogel for 3D cell culture.

Materials:

-

Prepared sterile PVA solution (from Protocol 1)

-

Prepared sterile this compound solution (from Protocol 1)

-

Cultured cells of interest

-

Complete cell culture medium

-

Trypsin-EDTA

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Sterile cell culture plates (e.g., 24-well or 96-well plates)

Procedure:

-

Cell Preparation:

-

Culture the desired cells to 70-80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete cell culture medium and transfer the cell suspension to a sterile conical tube.

-

Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.

-

Resuspend the cell pellet in a small volume of complete cell culture medium and determine the cell concentration and viability.

-

Centrifuge the cells again and resuspend the pellet in the sterile PVA solution to achieve the desired final cell density (e.g., 1 x 10⁶ cells/mL). Keep the cell-PVA suspension on ice.

-

-

Cell Encapsulation:

-

In a sterile environment, add the sterile this compound solution to the cell-PVA suspension at the desired ratio (e.g., 1:1 volume ratio).

-

Gently and quickly pipette the mixture to ensure the cells are evenly distributed. Avoid creating air bubbles.

-

Immediately dispense the cell-hydrogel precursor mixture into the wells of a cell culture plate.

-

Allow the hydrogel to crosslink at room temperature or in a 37°C incubator for 15-30 minutes.

-

-

Cell Culture:

-

Once the hydrogel has solidified, gently add pre-warmed complete cell culture medium to each well.

-

Incubate the plate in a humidified incubator at 37°C with 5% CO₂.

-

Change the culture medium every 2-3 days.

-

Protocol 3: Assessment of Cell Viability

This protocol describes how to assess the viability of cells encapsulated within the this compound-PVA hydrogel using a live/dead viability/cytotoxicity assay.

Materials:

-

Cell-laden hydrogels in a culture plate

-

Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Prepare Staining Solution:

-

Prepare a working solution of Calcein AM and Ethidium homodimer-1 in sterile PBS according to the manufacturer's instructions.

-

-

Staining:

-

Carefully remove the culture medium from the wells containing the cell-laden hydrogels.

-

Wash the hydrogels gently with PBS.

-

Add the staining solution to each well, ensuring the entire hydrogel is covered.

-

Incubate the plate at 37°C for 30-45 minutes, protected from light.

-

-

Imaging:

-

After incubation, carefully remove the staining solution and wash the hydrogels with PBS.

-

Immediately image the hydrogels using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).

-

Acquire images from multiple random fields of view for each hydrogel.

-

-

Quantification:

-

Use image analysis software to count the number of green and red fluorescent cells.

-

Calculate the percentage of viable cells using the formula:

-

% Viability = (Number of live cells / Total number of cells) x 100

-

-

Visualizations

Signaling Pathway

Caption: ROS-activated signaling pathways in a this compound-hydrogel system.

Experimental Workflow

References

Step-by-Step Guide for Tspba Hydrogel Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 4-(1,2,2-triphenylvinyl)phenylboronic acid (Tspba) hydrogels, a promising biomaterial for a range of applications, including drug delivery. The protocol details the necessary materials, step-by-step procedures for synthesis and characterization, and key quantitative data to ensure reproducibility and facilitate further research and development.

Introduction

This compound-based hydrogels are a class of smart biomaterials that have garnered significant attention for their unique properties. These hydrogels are typically formed through the crosslinking of this compound with a polymer containing diol groups, most commonly polyvinyl alcohol (PVA). The resulting hydrogel network is held together by boronate ester bonds, which are dynamic and responsive to changes in the surrounding environment, such as pH and the presence of reactive oxygen species (ROS). This responsiveness makes this compound hydrogels particularly attractive for controlled drug delivery applications, allowing for the targeted release of therapeutic agents in specific physiological environments.

Chemical Principle

The synthesis of this compound-PVA hydrogels is based on the formation of reversible covalent bonds between the phenylboronic acid group of this compound and the diol units of PVA. This reaction is a dynamic equilibrium, which allows the hydrogel to exhibit self-healing properties and respond to external stimuli.

Caption: Chemical principle of this compound-PVA hydrogel formation.

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound-PVA hydrogels, including the preparation of precursor solutions and the hydrogel formation process.

Materials and Equipment

Materials:

-

4-(1,2,2-triphenylvinyl)phenylboronic acid (this compound)

-

Polyvinyl alcohol (PVA, MW 89,000-98,000, >99% hydrolyzed)

-

Deionized (DI) water

-

Phosphate-buffered saline (PBS)

-

Drug of interest (for drug-loaded hydrogels)

Equipment:

-

Magnetic stirrer with hotplate

-

Beakers and flasks

-

Pipettes

-

Vortex mixer

-

Dual-syringe system (for in-situ formation)

-

Freeze-dryer (for characterization)

-

Scanning Electron Microscope (SEM)

-

Rheometer

Preparation of Precursor Solutions

PVA Solution (e.g., 10% w/v):

-

Weigh the desired amount of PVA powder.

-

Add the PVA powder to a beaker containing the required volume of DI water.

-

Heat the mixture to 90°C while stirring on a magnetic stirrer.

-

Continue stirring until the PVA is completely dissolved and the solution is clear.

-

Allow the solution to cool to room temperature before use.

This compound Solution (e.g., 10% w/v):

-

Weigh the desired amount of this compound powder.

-

Dissolve the this compound in DI water or an appropriate buffer (e.g., PBS) with the aid of vortexing or stirring. The solubility of this compound in aqueous solutions can be limited, and the use of a co-solvent or adjusting the pH might be necessary depending on the specific experimental requirements.

This compound-PVA Hydrogel Synthesis

Standard Method:

-

In a suitable container, add a specific volume of the prepared PVA solution.

-

While stirring, add the this compound solution to the PVA solution. A hydrogel should form almost instantly. The ratio of this compound to PVA can be varied to modulate the hydrogel's properties.

For Drug-Loaded Hydrogels:

-

Dissolve the drug of interest in the PVA solution before adding the this compound solution. Ensure the drug is stable under the synthesis conditions.

In-situ Hydrogel Formation:

-

Load the PVA solution into one syringe and the this compound solution into another syringe of a dual-syringe system.

-

Inject the two solutions simultaneously into the desired location. The hydrogel will form in-situ upon mixing.[1][2][3]

Purification of the Hydrogel

For applications requiring high purity, the synthesized hydrogel can be purified to remove any unreacted components.

-

Immerse the hydrogel in a large volume of DI water or a suitable buffer.

-

Allow the hydrogel to swell and the unreacted molecules to diffuse out.

-

Change the water or buffer periodically (e.g., every 12 hours) for 2-3 days.

-

The purified hydrogel can then be used for subsequent experiments.

Experimental Workflow

Caption: Overall experimental workflow for this compound hydrogel synthesis and characterization.

Data Presentation

The properties of this compound-PVA hydrogels can be tailored by varying the concentrations of the constituent polymers. Below are tables summarizing the expected trends in key quantitative data based on available literature.

Table 1: Effect of PVA Concentration on Hydrogel Properties (with 10% this compound).[4]

| PVA Concentration (% w/v) | Physical State | Sol-Gel Transition |

| 1 | Solution | No gelation |

| 5 | Soft Gel | Slow transition |

| 10 | Stable Gel | Rapid transition |

| 20 | Stable Gel | Rapid transition |

| 30 | Stable Gel | Rapid transition |

Table 2: Swelling Ratio of PVA Hydrogels at Different Concentrations

| PVA Concentration (% w/v) | Swelling Ratio (%) | Reference |

| 6 | ~900 | [4] |

| 8 | ~800 | [4] |

| 10 | ~700 | [4] |

| 12 | ~600 | [4] |

| 15 | ~533 | [5] |

| 25 | ~415 | [5] |

Note: Data presented is for general PVA hydrogels and the trend is expected to be similar for this compound-PVA hydrogels, though the absolute values may differ.

Table 3: Rheological Properties of PVA-based Hydrogels

| Hydrogel Composition | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Reference |

| Pure PVA | ~250 | < G' | [6] |

| PVA with nanoparticles | ~3500 | < G' | [6] |

Note: The addition of crosslinkers like this compound is expected to significantly increase the storage modulus, indicating a more solid-like behavior.

Table 4: Drug Release Kinetics Models

| Model | Equation | Description |

| Zero-Order | Q = k₀t | Drug release is constant over time. |

| First-Order | log(Q₀ - Q) = kt/2.303 | Drug release is proportional to the amount of drug remaining. |

| Higuchi | Q = kt¹/² | Drug release is governed by Fickian diffusion.[7] |

| Korsmeyer-Peppas | Q/Q∞ = ktⁿ | Describes drug release from a polymeric system. The value of 'n' indicates the release mechanism.[7] |

Key Characterization Methodologies

Scanning Electron Microscopy (SEM)

-

Objective: To visualize the surface morphology and internal porous structure of the hydrogel.

-

Protocol:

-

Freeze-dry the hydrogel sample to remove all water.

-

Mount the dried sample on an SEM stub using conductive carbon tape.

-

Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.

-

Image the sample using an SEM at various magnifications.

-

Rheological Measurements

-

Objective: To determine the viscoelastic properties of the hydrogel, including the storage modulus (G') and loss modulus (G'').

-

Protocol:

-

Place a sample of the hydrogel on the rheometer plate.

-

Perform a frequency sweep at a constant strain to measure G' and G'' as a function of frequency.

-

A higher G' than G'' indicates a stable gel structure.

-

Swelling Studies

-

Objective: To determine the water uptake capacity of the hydrogel.

-

Protocol:

-

Weigh the dried hydrogel sample (Wd).

-

Immerse the sample in a known volume of DI water or buffer at a specific temperature.

-

At regular time intervals, remove the hydrogel, blot the surface to remove excess water, and weigh the swollen hydrogel (Ws).

-

Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.

-

In Vitro Drug Release Studies

-

Objective: To evaluate the release kinetics of a loaded drug from the hydrogel.

-

Protocol:

-

Place a known amount of the drug-loaded hydrogel in a release medium (e.g., PBS) at 37°C with gentle shaking.

-

At predetermined time points, withdraw an aliquot of the release medium and replace it with fresh medium.

-

Quantify the amount of drug in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

-

Plot the cumulative percentage of drug released versus time.

-

Fit the release data to various kinetic models (Table 4) to understand the release mechanism.[7]

-

Conclusion

The synthesis of this compound-PVA hydrogels offers a versatile platform for various biomedical applications, particularly in the field of controlled drug delivery. The protocols and data presented in this application note provide a solid foundation for researchers to fabricate and characterize these smart hydrogels. By systematically varying the synthesis parameters, the properties of this compound-PVA hydrogels can be fine-tuned to meet the specific requirements of the intended application. Further research into the in vivo behavior and biocompatibility of these hydrogels will be crucial for their successful translation into clinical use.

References

- 1. Injectable in situ forming hydrogels incorporating dual-nanoparticles for chemo-photothermal therapy of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In situ forming hydrogels for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]